molecular formula C10H10O3 B1431066 3-Cyclopropoxybenzoic acid CAS No. 1211587-15-3

3-Cyclopropoxybenzoic acid

Cat. No.: B1431066
CAS No.: 1211587-15-3
M. Wt: 178.18 g/mol
InChI Key: KGBBMUBEMSGDMM-UHFFFAOYSA-N
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Description

3-Cyclopropoxybenzoic acid is a chemical compound with the linear formula C10H10O3 . It has a molecular weight of 178.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O3/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8H,4-5H2,(H,11,12) . This code provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Safety and Hazards

The safety data sheet for 3-Cyclopropoxybenzoic acid suggests that it should be handled with care. In case of skin contact, it is advised to wash immediately with plenty of soap and water . If inhaled, one should move to fresh air . It is also advised not to discharge it into drains or rivers .

Mechanism of Action

Target of Action

The primary targets of 3-Cyclopropoxybenzoic acid are currently unknown. This compound is a derivative of benzoic acid , which is known to have antimicrobial properties and is widely used as a food preservative . .

Mode of Action

The mode of action of this compound is not well-studied. As a derivative of benzoic acid, it may share some of its properties. Benzoic acid is known to exert its effects by disrupting the cell wall of bacteria, leading to cell lysis and death . .

Biochemical Pathways

Benzoic acid, the parent compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a derivative of benzoic acid, it may share some of its pharmacokinetic properties. Benzoic acid is known to be well-absorbed and is metabolized in the liver to hippuric acid, which is then excreted in the urine .

Result of Action

The molecular and cellular effects of this compound are not well-documented. As a derivative of benzoic acid, it may share some of its effects. Benzoic acid is known to have antimicrobial properties, disrupting the cell wall of bacteria and leading to cell lysis and death .

Biochemical Analysis

Biochemical Properties

3-Cyclopropoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. In vitro and in vivo studies have shown that the effects of this compound can vary depending on its stability and the duration of exposure. Long-term exposure to the compound may result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. The compound can affect metabolic flux and alter the levels of metabolites within the cell. For instance, this compound has been shown to inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in the overall metabolic activity of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can influence its biochemical activity and overall impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity within the cell .

Properties

IUPAC Name

3-cyclopropyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBBMUBEMSGDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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